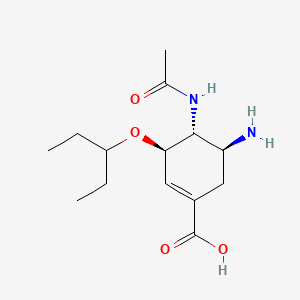

Oseltamivir acid

Description

Structure

3D Structure of Parent

Properties

CAS No. |

204255-09-4 |

|---|---|

Molecular Formula |

C16H29ClN2O4 |

Molecular Weight |

348.9 g/mol |

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1 |

InChI Key |

OHEGLAHLLCJYPX-ONAKXNSWSA-N |

SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |

Appearance |

Solid powder |

Other CAS No. |

187227-45-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oseltamivir hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of a Flu Fighter: An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir Acid from Shikimic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oseltamivir, marketed as Tamiflu®, stands as a cornerstone in the therapeutic arsenal against influenza A and B viruses. Its discovery by Gilead Sciences in the 1990s and subsequent commercialization by Roche marked a pivotal moment in antiviral drug development, showcasing the power of rational, structure-based drug design.[1][2] This technical guide provides a comprehensive overview of the discovery of oseltamivir acid, its mechanism of action as a neuraminidase inhibitor, and a detailed examination of its synthesis from the readily available chiral precursor, (-)-shikimic acid. We present a compilation of quantitative data from key synthetic routes, detailed experimental protocols for the seminal Roche synthesis, and visualizations of the drug's mechanism and manufacturing workflow to serve as a valuable resource for researchers in the field.

Discovery and Development: A Triumph of Rational Drug Design

The journey to oseltamivir began with a deep understanding of the influenza virus life cycle. Scientists identified the viral neuraminidase enzyme as a critical component for viral propagation, responsible for cleaving sialic acid residues on the surface of infected cells to release newly formed virions.[1] This understanding paved the way for the development of neuraminidase inhibitors.

Gilead Sciences embarked on a program to create an orally bioavailable neuraminidase inhibitor.[1] Utilizing the known three-dimensional structure of the neuraminidase active site, researchers designed a series of carbocyclic analogues of sialic acid, the natural substrate for the enzyme. This structure-based approach led to the identification of a potent inhibitor, which, after conversion to its ethyl ester prodrug to enhance oral bioavailability, became oseltamivir phosphate (Tamiflu®).[1][2] In 1996, Gilead Sciences licensed the patents for oseltamivir to Hoffmann-La Roche for late-stage development and commercialization.[3]

Mechanism of Action: Halting Viral Egress

Oseltamivir is a prodrug that is rapidly hydrolyzed in the liver by esterases to its active form, oseltamivir carboxylate (this compound).[4] This active metabolite is a potent and selective competitive inhibitor of the neuraminidase enzyme of influenza A and B viruses.[4] By binding to the active site of neuraminidase, oseltamivir carboxylate prevents the cleavage of sialic acid residues, effectively trapping newly synthesized virions on the surface of the host cell and preventing their release and subsequent infection of other cells.[5]

Synthesis from (-)-Shikimic Acid: A Chiral Pool Approach

The most established and industrially practiced synthesis of oseltamivir begins with (-)-shikimic acid, a naturally occurring compound readily available from the seeds of the Chinese star anise (Illicium verum) or through microbial fermentation.[6][7] This chiral precursor provides a stereochemically defined framework, simplifying the synthesis of the target molecule with its three stereocenters. The overall synthetic strategy involves a series of transformations to introduce the required functional groups and adjust the stereochemistry.

Quantitative Data of Key Synthetic Routes

Several synthetic routes to oseltamivir from shikimic acid have been reported. The following table summarizes the key quantitative data for some of the most notable syntheses, providing a comparative overview of their efficiency.

| Parameter | Roche Industrial Synthesis (Karpf/Trussardi) [6] | Shi Synthesis (2009) [5] | Hayashi Synthesis (2009) [8][9] |

| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | Not from Shikimic Acid |

| Number of Steps | ~10-12 | 8 | 3 (in "one-pot" operations) |

| Overall Yield | 17-22% | 47% | ~57% |

| Key Features | Established industrial process, uses azide chemistry. | Shorter and more efficient than the industrial route. | Highly efficient, organocatalytic, "one-pot" approach. |

| Final Product Purity | >99.5% | High Purity | High Purity |

Detailed Experimental Protocols: The Roche Synthesis

The following protocols are based on the seminal Roche synthesis and related publications, providing a detailed methodology for the key transformations. These are intended for informational purposes and should be adapted and optimized based on laboratory-specific conditions.

Step 1: Esterification of (-)-Shikimic Acid to Ethyl Shikimate

-

Reaction: (-)-Shikimic acid is converted to its ethyl ester to protect the carboxylic acid functionality.

-

Protocol: To a suspension of (-)-shikimic acid (1.0 eq) in absolute ethanol (approx. 10 volumes), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography to yield ethyl shikimate.

Step 2: Trimesylation of Ethyl Shikimate

-

Reaction: The three hydroxyl groups of ethyl shikimate are converted to mesylates to activate them for subsequent nucleophilic substitution.

-

Protocol: Ethyl shikimate (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane or ethyl acetate (approx. 10-15 volumes). Triethylamine (4.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The solution is cooled to 0 °C, and methanesulfonyl chloride (4.0 eq) is added dropwise. The reaction is stirred at 0 °C for 2-4 hours. The reaction mixture is then washed with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude trimesylate, which can be purified by crystallization.

Step 3: Regioselective Azide Substitution

-

Reaction: The more reactive allylic mesylate at the C-3 position is selectively displaced by an azide nucleophile.

-

Protocol: The trimesylate (1.0 eq) is dissolved in a mixture of acetone and water (e.g., 9:1 v/v, approx. 10 volumes). Sodium azide (1.5 eq) is added, and the mixture is stirred at room temperature for 12-24 hours. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azido-dimesylate, which is often used in the next step without further purification.

Step 4: Aziridination

-

Reaction: The azido-dimesylate undergoes an intramolecular cyclization to form an aziridine ring.

-

Protocol: The crude azido-dimesylate (1.0 eq) is dissolved in a suitable solvent such as toluene or tetrahydrofuran (approx. 10 volumes). Triphenylphosphine (1.1 eq) is added, and the mixture is heated to reflux for 2-4 hours. After cooling, water is added, and the mixture is stirred vigorously for another 1-2 hours to hydrolyze the intermediate phosphazene. The organic layer is separated, washed with brine, dried, and concentrated. The crude aziridine can be purified by column chromatography.

Step 5: Aziridine Ring Opening with 3-Pentanol

-

Reaction: The aziridine ring is opened by 3-pentanol in the presence of a Lewis acid to introduce the characteristic 3-pentyloxy side chain.

-

Protocol: The aziridine intermediate (1.0 eq) and 3-pentanol (3.0-5.0 eq) are dissolved in an inert solvent like toluene. A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), is added, and the mixture is heated at 80-100 °C for 6-12 hours. The reaction is cooled and quenched by the addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried, and concentrated. The resulting amino ether is purified by chromatography.

Step 6: N-Acetylation

-

Reaction: The newly formed amino group is acetylated.

-

Protocol: The amino ether (1.0 eq) is dissolved in a solvent such as dichloromethane or ethyl acetate. Pyridine or triethylamine (1.5 eq) is added, followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 1-3 hours. The mixture is then washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the acetamido-mesylate.

Step 7: Second Azide Substitution

-

Reaction: The remaining mesylate group is displaced by an azide to introduce the second nitrogen functionality.

-

Protocol: The acetamido-mesylate (1.0 eq) is dissolved in a polar aprotic solvent like DMF. Sodium azide (2.0-3.0 eq) is added, and the mixture is heated to 60-80 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude acetamido-azide is purified by chromatography.

Step 8: Azide Reduction to Oseltamivir Free Base

-

Reaction: The azide group is reduced to the corresponding amine to yield the free base of oseltamivir.

-

Protocol: The acetamido-azide (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, such as palladium on carbon (10 mol%) or Raney nickel, is added. The mixture is stirred under a hydrogen atmosphere (1 atm or higher) for 4-12 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give oseltamivir free base.

Step 9: Phosphate Salt Formation

-

Reaction: The free base of oseltamivir is converted to its phosphate salt for improved stability and solubility.

-

Protocol: Oseltamivir free base (1.0 eq) is dissolved in a suitable solvent, such as acetone or ethanol. A solution of phosphoric acid (1.0 eq) in the same solvent is added dropwise with stirring. The resulting precipitate of oseltamivir phosphate is collected by filtration, washed with the cold solvent, and dried under vacuum.[10]

Conclusion

The discovery and synthesis of oseltamivir from shikimic acid is a landmark achievement in medicinal chemistry and process development. The journey from understanding the viral life cycle to the industrial-scale production of a life-saving drug highlights the synergy between biological insight and synthetic innovation. While the original Roche synthesis has proven robust, the ongoing research into more efficient, safer, and "greener" synthetic routes, such as the Hayashi "one-pot" synthesis, demonstrates the continuous drive for improvement within the scientific community. This in-depth guide provides a foundational understanding of the core principles and practical aspects of oseltamivir's discovery and synthesis, serving as a valuable resource for future antiviral research and development.

References

- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

- 5. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 7. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. benchchem.com [benchchem.com]

Oseltamivir Acid's Mechanism of Action on Neuraminidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, an antiviral medication, serves as a critical tool in the management and prevention of influenza A and B virus infections.[1][2] Its efficacy lies in the targeted inhibition of the viral neuraminidase (NA) enzyme, a key glycoprotein essential for the release and spread of progeny virions from infected host cells.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanism by which oseltamivir acid, the active metabolite of the prodrug oseltamivir phosphate, exerts its inhibitory effects on neuraminidase. It consolidates quantitative data on its inhibitory potency, details the experimental protocols for assessing its activity, and presents visual representations of the underlying molecular interactions and experimental workflows.

Introduction: The Role of Neuraminidase in the Influenza Virus Life Cycle

The influenza virus life cycle is a multi-stage process that culminates in the release of newly synthesized virus particles from an infected host cell. The viral surface glycoprotein, neuraminidase (NA), plays a pivotal role in this final stage.[3] Hemagglutinin (HA), another viral surface protein, facilitates viral entry by binding to sialic acid residues on the surface of host cells. After viral replication, newly formed virions bud from the host cell membrane. However, they remain tethered to the cell surface via HA binding to sialic acid. Neuraminidase, a sialidase enzyme, cleaves these terminal sialic acid residues from glycoconjugates on both the host cell surface and the viral envelope.[2][5] This enzymatic action is crucial for liberating the progeny virions, allowing them to infect new cells and thus propagate the infection.[2][3]

This compound: A Competitive Inhibitor of Neuraminidase

Oseltamivir is an ethyl ester prodrug that is rapidly absorbed and converted by hepatic esterases to its active form, oseltamivir carboxylate, also known as this compound.[2] this compound is a potent and selective competitive inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[1][2]

Molecular Mechanism of Inhibition

As a sialic acid analogue, this compound is designed to mimic the natural substrate of the neuraminidase enzyme.[1] It binds with high affinity to the conserved active site of the neuraminidase, preventing the enzyme from cleaving sialic acid residues.[2][6] This inhibition leads to the aggregation of newly formed virions at the surface of the infected cell, as they remain bound to sialic acid receptors.[2] Consequently, the release of progeny viruses is blocked, and the spread of the infection is curtailed.[2][7]

The binding of this compound to the neuraminidase active site involves interactions with several key amino acid residues. These interactions are crucial for the high-affinity binding and potent inhibition. While the specific residues can vary slightly between different NA subtypes, a set of conserved catalytic and framework residues are consistently involved. These include interactions with arginine residues (R118, R292, R371), aspartic acid (D151), and glutamic acid (E119, E276), among others.[3][6][8] The pentyl ether side chain of oseltamivir engages in hydrophobic interactions with residues such as tryptophan (W178) and isoleucine (I222).[3]

Figure 1: Influenza Virus Life Cycle and the Point of Inhibition by this compound.

Resistance to Oseltamivir

The emergence of oseltamivir-resistant influenza strains is a significant clinical concern. Resistance is primarily conferred by single amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of this compound.[1] A well-documented mutation is the histidine-to-tyrosine substitution at position 274 (H274Y) in N1 subtype neuraminidases.[9][10] Other mutations associated with reduced susceptibility include R292K and E119V in N2 subtypes.[6][11] These mutations can alter the conformation of the active site, thereby hindering the binding of oseltamivir while still allowing the enzyme to process its natural substrate, albeit sometimes with reduced efficiency.[12]

Quantitative Analysis of Oseltamivir's Inhibitory Activity

The potency of this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. These values can vary depending on the influenza virus type, subtype, and the specific strain being tested.

| Influenza Virus | Subtype/Lineage | Oseltamivir Carboxylate IC50 (nM) - Range | Reference(s) |

| Influenza A | H1N1 | 0.5 - 2.0 | [13] |

| Influenza A | H3N2 | 0.2 - 1.0 | [13][14] |

| Influenza B | Yamagata/Victoria | 5.0 - 13.0 | [13][14] |

| Avian Influenza | H5N1 | 0.7 - 2.2 | [15] |

| Oseltamivir-Resistant | H1N1 (H274Y) | > 100-fold increase | [10][12] |

| Oseltamivir-Resistant | H3N2 (R292K) | > 100-fold increase | [10] |

Note: IC50 values are highly dependent on the assay conditions and the specific viral isolates tested. The values presented here are representative ranges from the cited literature.

Experimental Protocols for Assessing Neuraminidase Inhibition

The standard method for determining the susceptibility of influenza viruses to neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.

Principle of the Assay

This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[16][17] When MUNANA is cleaved by the neuraminidase enzyme, it releases the fluorescent product 4-methylumbelliferone (4-MU).[17][18] The intensity of the fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the rate of 4-MU production is reduced. The IC50 value is calculated from a dose-response curve of inhibitor concentration versus percentage of neuraminidase inhibition.[18]

Detailed Methodology

-

Virus Preparation and Titration:

-

Compound Dilution:

-

Oseltamivir carboxylate is serially diluted in assay buffer to create a range of concentrations to be tested.[13]

-

-

Incubation:

-

Substrate Addition and Reaction:

-

Reaction Termination and Fluorescence Measurement:

-

Data Analysis:

-

The fluorescence readings are converted to percentage of inhibition relative to a virus-only control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Experimental Workflow for the Neuraminidase Inhibition Assay.

Signaling Pathways and Molecular Interactions

The interaction between this compound and the neuraminidase active site is a complex interplay of electrostatic and hydrophobic forces. The following diagram illustrates the key interactions based on structural studies.

Figure 3: Key Molecular Interactions between this compound and Neuraminidase Active Site Residues.

Conclusion

This compound's mechanism of action is a well-characterized example of rational drug design. By mimicking the natural substrate of the influenza neuraminidase, it effectively blocks the enzyme's function, thereby preventing the release and spread of new virus particles. The quantitative assessment of its inhibitory activity through standardized assays is crucial for monitoring its efficacy and for the surveillance of antiviral resistance. A thorough understanding of the molecular interactions between oseltamivir and the neuraminidase active site continues to guide the development of next-generation neuraminidase inhibitors with improved potency and resistance profiles.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. restoredcdc.org [restoredcdc.org]

- 3. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Oseltamivir resistance and the H274Y neuraminidase mutation in seasonal, pandemic and highly pathogenic influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. benchchem.com [benchchem.com]

- 14. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Oseltamivir Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir acid, the active metabolite of the prodrug oseltamivir phosphate (Tamiflu®), is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1] Understanding its specific chemical structure and stereochemistry is fundamental to comprehending its mechanism of action and for the development of novel antiviral agents. This technical guide provides a detailed overview of the core chemical attributes of this compound, including its physicochemical properties, stereochemical configuration, and illustrative experimental protocols for its synthesis and analysis.

Chemical Structure and Stereochemistry

This compound, systematically named (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid, is a cyclohexene derivative with three contiguous stereocenters at positions 3, 4, and 5 of the cyclohexene ring.[1] The specific spatial arrangement of the substituents at these chiral centers is crucial for its high-affinity binding to the active site of the viral neuraminidase. The molecule possesses a molecular formula of C₁₄H₂₄N₂O₄ and a molecular weight of 284.35 g/mol .[2]

The absolute configuration of the stereocenters is (3R, 4R, 5S). This precise stereochemistry dictates the orientation of the acetamido, amino, and pentan-3-yloxy groups, allowing for optimal interaction with the amino acid residues within the neuraminidase active site. Any deviation from this stereoisomeric form results in a significant loss of antiviral activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₄N₂O₄ | [2] |

| Molecular Weight | 284.35 g/mol | [2] |

| IUPAC Name | (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid | [1] |

| CAS Number | 187227-45-8 | [1] |

| Melting Point | 185.0 °C | [2] |

| Boiling Point | 508.7 °C | [2] |

| pKa (amine) | 7.75 | [3] |

| Solubility in Water | Soluble | [4] |

| Solubility in DMSO | Soluble | [5] |

Experimental Protocols

Illustrative Synthesis of this compound from (-)-Shikimic Acid

The commercial synthesis of oseltamivir starts from (-)-shikimic acid, a natural product. The following is a generalized, illustrative protocol for the synthesis of this compound based on published laboratory syntheses.[6][7] Industrial protocols are proprietary and may differ significantly.

Step 1: Esterification and Acetonide Protection (-)-Shikimic acid is first esterified, typically with ethanol and a catalyst like thionyl chloride, to form ethyl shikimate. The 3- and 4-hydroxyl groups are then protected as an acetonide using 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

Step 2: Mesylation and Epoxidation The remaining 5-hydroxyl group is activated by mesylation with methanesulfonyl chloride in the presence of a base like triethylamine. Subsequent treatment with a base (e.g., potassium bicarbonate) leads to the formation of an epoxide.

Step 3: Azide Opening of the Epoxide The epoxide is regioselectively opened with an azide source, such as sodium azide, to introduce the precursor to the 5-amino group.

Step 4: Introduction of the 3-Pentyloxy Group The acetonide protecting group is removed, and the 3-pentyloxy side chain is introduced via an etherification reaction.

Step 5: Reduction of the Azide and N-Acetylation The azide group is reduced to a primary amine, commonly through a Staudinger reaction (using triphenylphosphine followed by water) or catalytic hydrogenation. The resulting amine at the 4-position is then acetylated using acetic anhydride to form the acetamido group.

Step 6: Hydrolysis of the Ethyl Ester The ethyl ester is hydrolyzed under basic conditions to yield the final product, this compound. The product is then purified by appropriate methods such as crystallization or chromatography.

Neuraminidase Inhibition Assay

The biological activity of this compound is determined by its ability to inhibit the influenza neuraminidase enzyme. A common method for this is a fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6]

Materials:

-

Influenza virus neuraminidase

-

This compound (as the inhibitor)

-

MUNANA solution

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., glycine-NaOH buffer, pH 10.2)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed amount of neuraminidase enzyme to each well of the microplate.

-

Add the this compound dilutions to the respective wells and incubate for a predefined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a plate reader (excitation ~365 nm, emission ~450 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action

This compound inhibits the neuraminidase enzyme of the influenza virus.[8] Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected host cells. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of virions at the cell surface and preventing their release and subsequent infection of other cells.[2]

Conclusion

The precise chemical structure and (3R,4R,5S)-stereochemistry of this compound are paramount to its function as a potent inhibitor of influenza neuraminidase. The synthetic pathways, while complex, are well-established, with the route from (-)-shikimic acid being of significant industrial importance. The methodologies for assessing its biological activity are robust and crucial for the evaluation of its efficacy and for the discovery of new antiviral compounds. This guide provides a foundational understanding of the core chemical and biological aspects of this compound for professionals in the field of drug discovery and development.

References

- 1. Ro 64-0802 | C14H24N2O4 | CID 449381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 187227-45-8 | FO26594 | Biosynth [biosynth.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 8. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

Oseltamivir Acid: A Technical Guide to its Biological Activity and Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, administered as the prodrug oseltamivir phosphate, is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] Its efficacy lies in the potent and selective inhibition of the viral neuraminidase (NA) enzyme by its active metabolite, oseltamivir acid (also known as oseltamivir carboxylate).[2][3] This document provides an in-depth technical overview of the biological activity, antiviral spectrum, and underlying mechanisms of this compound, intended for professionals in the fields of virology, pharmacology, and drug development.

Mechanism of Action: Neuraminidase Inhibition

This compound is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1][4] This viral surface glycoprotein is crucial for the release of newly formed virions from infected host cells.[5][6] Neuraminidase cleaves sialic acid residues from host cell glycoproteins and from the viral hemagglutinin, thereby preventing the aggregation of new virus particles at the cell surface and facilitating their spread to other cells.[5][6]

This compound, a transition-state analog of sialic acid, binds with high affinity to the active site of the neuraminidase enzyme.[5] This binding blocks the enzyme's catalytic activity, leading to the aggregation of newly synthesized virions at the host cell surface and preventing their release, thus halting the spread of infection.[5][6]

Figure 1: Mechanism of Neuraminidase Inhibition by this compound.

Biological Activity and Antiviral Spectrum

This compound demonstrates potent inhibitory activity against a wide range of influenza A and B virus strains.[2][7] Its efficacy is quantified through various in vitro parameters, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the 50% cytotoxic concentration (CC50).

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various influenza virus subtypes and in different cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound against Influenza Virus Neuraminidase

| Virus Subtype/Strain | IC50 (nM) | Reference(s) |

| Influenza A (General) | 2 | [2] |

| Influenza A/H1N1 | 0.92 - 1.34 | [8] |

| Influenza A/H3N2 | 0.67 | [8] |

| Influenza A/H1N2 | 0.9 | [8] |

| Influenza B | 4.19 - 13 | [8] |

| Oseltamivir-Resistant A/H1N1 (H275Y) | 337.0 - >100,000 | [9][10] |

| Oseltamivir-Resistant A/H3N2 (E119V) | 49.53 | [10] |

| Oseltamivir-Resistant Influenza B (D197E) | 98.08 | [10] |

Table 2: Effective Concentration (EC50) of this compound in Cell Culture

| Virus Strain | Cell Line | EC50 (nM) | Reference(s) |

| Influenza A/NWS/33 (H1N1) | MDCK | 0.51 | [11] |

| Influenza A/Victoria/3/75 (H3N2) | MDCK | 0.19 | [11] |

| Influenza A/Duck/MN/1525/81 (H5N1) | MDCK | 0.70 | [11] |

| Seasonal H1N1 (2023 strains) | - | >100,000 | [12] |

Table 3: Cytotoxic Concentration (CC50) of this compound

| Cell Line | CC50 (µM) | Reference(s) |

| MDCK | > 100 | [2][13] |

| Chicken Embryo Fibroblast | > 10 - >1000 | [2][13] |

Resistance Mechanisms

The primary mechanism of resistance to oseltamivir involves amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of this compound.[1][3] The most frequently observed mutation is H274Y (in N1 subtype) and N294S.[1][3] Other mutations associated with resistance include R292K, E119V, and I222K in various influenza subtypes.[3][14] It is crucial to monitor for the emergence of these resistant strains through ongoing surveillance.

Pharmacokinetics

Oseltamivir phosphate is a prodrug that is readily absorbed orally and rapidly hydrolyzed by hepatic esterases to its active form, this compound.[15][16]

Table 4: Pharmacokinetic Parameters of Oseltamivir and this compound

| Parameter | Oseltamivir (Prodrug) | This compound (Active Metabolite) | Reference(s) |

| Bioavailability | >80% (as this compound) | - | [1] |

| Protein Binding | 42% | 3% | [1] |

| Elimination Half-life | 1-3 hours | 6-10 hours | [1][15] |

| Excretion | - | >90% via urine | [1] |

| Volume of Distribution | - | 23-26 L | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antiviral activity and resistance. The following are generalized protocols for key in vitro assays.

Neuraminidase Inhibition (NI) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Principle: The assay utilizes a fluorogenic or chemiluminescent substrate, such as 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a detectable signal.[17][18] The reduction in signal in the presence of an inhibitor is used to determine the IC50 value.

Protocol Outline:

-

Virus Preparation: Prepare serial dilutions of the influenza virus stock.

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Assay Plate Setup: In a 96-well plate, add the virus dilution, the inhibitor dilution, and the substrate solution.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Signal Detection: Measure the fluorescence or luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Principle: A monolayer of susceptible cells is infected with the virus in the presence of varying concentrations of the antiviral compound. An overlay medium containing agarose or Avicel is added to restrict the spread of the virus, resulting in the formation of localized areas of cell death (plaques). The reduction in the number or size of plaques indicates antiviral activity.[19][20]

Protocol Outline:

-

Cell Seeding: Seed a monolayer of Madin-Darby canine kidney (MDCK) cells in 6- or 12-well plates.[20]

-

Virus Infection: Infect the cell monolayer with a known amount of influenza virus.

-

Antiviral Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of this compound.[19]

-

Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value.

Hemagglutination (HA) and Hemagglutination Inhibition (HI) Assay

The HA assay is used to titrate the amount of virus, while the HI assay measures the presence of antibodies that can block hemagglutination.

Protocol Outline (HA Assay):

-

Virus Dilution: Prepare serial two-fold dilutions of the virus sample in a 96-well V-bottom plate.[23]

-

Incubation: Incubate at room temperature for 30 minutes.[23]

-

Reading Results: Observe the wells for hemagglutination (a diffuse lattice) or the absence of agglutination (a tight button of RBCs at the bottom). The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.[22]

Figure 2: Generalized workflow for in vitro evaluation of antiviral compounds.

Conclusion

This compound remains a critical tool in the management of influenza infections. Its well-defined mechanism of action, favorable pharmacokinetic profile, and broad antiviral spectrum against influenza A and B viruses underscore its clinical utility. Continuous monitoring of its in vitro activity and the prevalence of resistant strains through standardized experimental protocols is essential for ensuring its continued effectiveness in treating and preventing influenza. This technical guide provides a comprehensive resource for researchers and drug development professionals engaged in the study of influenza antivirals.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 7. Oseltamivir Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring influenza virus susceptibility to oseltamivir using a new rapid assay, iART - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 12. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Influenza virus plaque assay [protocols.io]

- 21. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 22. Influenza hemagglutination inhibition assay | Virology Blog [virology.ws]

- 23. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]

Pharmacokinetics and Bioavailability of Oseltamivir Acid: A Technical Guide

Introduction

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus, crucial for the treatment and prophylaxis of both influenza A and B infections.[1][2][3][4] Administered orally as the ethyl ester prodrug, oseltamivir phosphate (OP), it is not pharmacologically active itself. Following oral administration, it is rapidly and extensively converted by esterases, primarily in the liver, into its active metabolite, oseltamivir carboxylate (OC), also referred to as oseltamivir acid.[1][2][3][4][5] This active form is responsible for the antiviral effect. A thorough understanding of the pharmacokinetics and bioavailability of this compound is fundamental for optimizing dosing strategies and ensuring therapeutic efficacy across diverse patient populations. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of oseltamivir and its active metabolite, supported by quantitative data, experimental methodologies, and process visualizations.

Absorption and Bioavailability

Oseltamivir phosphate is readily absorbed from the gastrointestinal tract following oral administration.[1][6][7][8] The prodrug undergoes extensive first-pass metabolism, where hepatic carboxylesterases efficiently hydrolyze the ester bond to form the active oseltamivir carboxylate.[1][2][9]

-

Bioavailability : The systemic bioavailability of the active metabolite, oseltamivir carboxylate, is high, with approximately 80% of an oral dose of oseltamivir phosphate reaching the systemic circulation in this form.[1][7][8][10][11] Exposure to the prodrug itself is minimal, constituting less than 5% of the total systemic exposure.[6]

-

Time to Peak Concentration (Tmax) : Oseltamivir carboxylate is detectable in plasma within 30 minutes of oral dosing, reaching peak plasma concentrations (Cmax) in approximately 3 to 4 hours.[1][7][8][12]

-

Effect of Food : Co-administration with food does not significantly impact the overall bioavailability (AUC) of oseltamivir carboxylate.[6][13] While there can be a slight reduction in Cmax, the overall exposure remains consistent, suggesting that oseltamivir can be taken with or without food.[6] Taking the medication with food may improve tolerability.

-

Effect of Gastric pH : The absorption of oseltamivir is not affected by alterations in gastric pH, as demonstrated in studies with cimetidine and antacids.[1][3]

Distribution

Once formed, oseltamivir carboxylate is systemically distributed to key sites of influenza infection.

-

Volume of Distribution (Vd) : The steady-state volume of distribution (Vss) of oseltamivir carboxylate in humans is approximately 23 to 26 liters.[1][6][10] This value is comparable to the volume of extracellular body water, indicating that the active metabolite is well-distributed throughout the body and can effectively reach tissues such as the lung, trachea, nasal mucosa, sinuses, and middle ear at therapeutic concentrations.[1]

-

Protein Binding : A critical distinction exists between the prodrug and its active metabolite regarding plasma protein binding. Oseltamivir phosphate (prodrug) is moderately bound to human plasma proteins (42%), whereas oseltamivir carboxylate (active metabolite) exhibits very low binding (3%).[6][10][14] This low protein binding for the active form means that a high fraction is free to distribute to tissues and exert its antiviral effect, and the potential for drug displacement interactions is low.[6]

Metabolism

The metabolic pathway for oseltamivir is straightforward and highly efficient.

-

Conversion to Active Metabolite : Oseltamivir phosphate is almost entirely converted to oseltamivir carboxylate by carboxylesterase 1 (CES1), which is predominantly located in the liver.[9][11] This conversion is rapid and extensive, with over 90% of the absorbed prodrug being eliminated through this pathway.[6]

-

Cytochrome P450 (CYP) System : Neither oseltamivir nor oseltamivir carboxylate is a substrate for, or an inhibitor of, the major cytochrome P450 isoforms in vitro.[1][6][7][12] This lack of interaction with the CYP450 system significantly minimizes the risk of clinically relevant drug-drug interactions with medications metabolized through these common pathways.[1][2]

Excretion

The elimination of oseltamivir and its active metabolite is primarily a renal process.

-

Renal Excretion : Oseltamivir carboxylate is not further metabolized and is almost exclusively eliminated from the body via the kidneys (>99%).[6] The elimination occurs through a combination of glomerular filtration and active tubular secretion.[5][6]

-

Transporter Involvement : The tubular secretion is mediated by the anionic pathway, specifically involving the human organic anion transporter 1 (hOAT1).[5][15][16]

-

Clearance and Half-Life : The renal clearance of oseltamivir carboxylate (approximately 18.8 L/h) is greater than the glomerular filtration rate (approximately 7.5 L/h), confirming the role of active tubular secretion.[6] The plasma concentrations of the prodrug, oseltamivir, decline rapidly with an elimination half-life of 1 to 3 hours.[6][10] In contrast, the active metabolite, oseltamivir carboxylate, has a much longer elimination half-life of 6 to 10 hours, which supports a convenient twice-daily dosing regimen.[6][7][8][10]

-

Fecal Excretion : A minor portion of the oral dose (<20%) is eliminated in the feces.[1][6]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of oseltamivir is linear and dose-proportional for doses up to 500 mg twice daily.[1][2]

Table 1: Mean Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy Adults (Multiple 75 mg Twice Daily Doses)

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference |

|---|---|---|---|

| Cmax (ng/mL) | 65.2 (26% CV) | 348 (18% CV) | [6] |

| AUC0-12h (ng·h/mL) | 112 (25% CV) | 2719 (20% CV) | [6] |

| Tmax (hours) | ~1 | 3 - 4 | [12][17] |

| Elimination Half-life (T½, hours) | 1 - 3 | 6 - 10 | [6][7][10] |

| Apparent Volume of Distribution (Vd, L) | 1768 ± 1445 (Vss/F) | 23 - 26 (Vss) | [6][9] |

| Plasma Protein Binding | 42% | 3% | [6][10][14] |

| Bioavailability | <5% of total exposure | ~80% | [1][6][10] |

| Primary Route of Elimination | Conversion to OC | Renal Excretion (>99%) | [6] |

(CV = Coefficient of Variation)

Table 2: Effect of Food and Co-administered Drugs on Oseltamivir Carboxylate Pharmacokinetics

| Condition | Effect on Cmax | Effect on AUC | Significance | Reference |

|---|---|---|---|---|

| Coadministration with Food | No significant effect (441 ng/mL fed vs. 551 ng/mL fasted) | No significant effect (6069 ng·h/mL fed vs. 6218 ng·h/mL fasted) | Not clinically significant. Can be taken with or without food. | [6] |

| Coadministration with Milk | Reduced (69.5% of control) | No significant effect on AUC0-∞ | Early absorption is reduced, but overall exposure is unaffected. | [18][19] |

| Coadministration with Probenecid | Increased | Increased (~2.5-fold) | Probenecid blocks renal tubular secretion, significantly increasing exposure. | [5][16][20][21] |

| Coadministration with Cimetidine/Amoxicillin | No interaction | No interaction | No clinically significant interaction observed. |[5][16] |

Experimental Protocols & Methodologies

The characterization of oseltamivir pharmacokinetics relies on a combination of in vivo and in vitro studies.

Clinical Pharmacokinetic Studies

A common design to assess drug interactions or the effect of food is a randomized, open-label, crossover study in healthy volunteers.[5][16][18]

-

Study Population : Healthy adult male and female subjects.

-

Dosing : Subjects receive a single oral dose of oseltamivir phosphate (e.g., 75 mg) under specific conditions (e.g., fasted vs. fed, or with/without a co-administered drug like probenecid).[13][21]

-

Washout Period : After a washout period (e.g., 7 days), subjects "cross over" to the alternate treatment arm.[13]

-

Sample Collection : Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24-48 hours post-dose). Urine samples are also often collected over the same period.[22]

-

Bioanalysis : Plasma and urine concentrations of both oseltamivir and oseltamivir carboxylate are quantified using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

-

Pharmacokinetic Analysis : The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ using non-compartmental analysis.

Animal Models

Preclinical pharmacokinetic studies are often conducted in animal models to understand ADME properties before human trials.

-

Species : Rats and ferrets are commonly used models.[23][24][25][26] The ferret is particularly relevant as it is a suitable model for influenza infection studies.[23][25][27]

-

Methodology : Studies often involve administering oseltamivir phosphate (e.g., by oral gavage) or oseltamivir carboxylate (e.g., intravenously) and collecting serial blood and tissue samples to determine drug distribution and elimination characteristics.[24][26]

In Vitro Studies

In vitro systems are used to investigate specific mechanisms of metabolism and transport.

-

Metabolism : The conversion of oseltamivir to its active metabolite can be studied using human liver fractions (e.g., microsomes or S9 fractions) or recombinant human carboxylesterases (HCE1 and HCE2).[26] The lack of interaction with CYP450 enzymes is confirmed using human liver microsomes and a panel of specific enzyme substrates.[6]

-

Transport : The role of renal transporters is investigated using cell lines engineered to express specific transporters. For example, Chinese hamster ovary (CHO) cells stably transfected with human OAT1 (hOAT1) can be used to confirm that oseltamivir carboxylate is a substrate and to test for potential inhibition by other drugs like probenecid.[5][16]

Mandatory Visualizations

Metabolic Pathway of Oseltamivir```dot

Caption: Renal elimination of oseltamivir carboxylate via filtration and secretion.

Experimental Workflow for a Clinical Pharmacokinetic Study

Caption: Workflow of a two-period crossover clinical pharmacokinetic trial.

References

- 1. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-influenza drug oseltamivir exhibits low potential to induce pharmacokinetic drug interactions via renal secretion-correlation of in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Population pharmacokinetics of oseltamivir in non-pregnant and pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oseltamivir - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The anti-influenza drug oseltamivir exhibits low potential to induce pharmacokinetic drug interactions via renal secretion-correlation of in vivo and in vitro studies. | Read by QxMD [read.qxmd.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Effect of milk on the pharmacokinetics of oseltamivir in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Flu Antiviral Drug Interactions | CDC [archive.cdc.gov]

- 21. Pharmacokinetics and Tolerability of Oseltamivir Combined with Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of oseltamivir in young and very elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oseltamivir Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design | PLOS One [journals.plos.org]

- 24. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. journals.asm.org [journals.asm.org]

- 27. discovery.researcher.life [discovery.researcher.life]

Dawn of a New Defense: Early-Stage Research on Oseltamivir Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oseltamivir, the prodrug of its active form oseltamivir carboxylate, has been a cornerstone in the management of influenza A and B virus infections.[1] Its mechanism of action relies on the inhibition of the viral neuraminidase (NA) enzyme, which is critical for the release of new viral particles from infected host cells.[1][2] However, the emergence of oseltamivir-resistant influenza strains has necessitated the exploration of novel antiviral agents.[3] This technical guide delves into the early-stage research of oseltamivir acid derivatives, exploring synthetic strategies, structure-activity relationships, and the biological evaluation of these next-generation neuraminidase inhibitors. We will examine key findings from in vitro and in vivo studies, providing a comprehensive overview of the promising avenues being pursued to combat both seasonal and potentially pandemic influenza threats.

Rationale for Derivative Development

The development of this compound derivatives is primarily driven by the need to overcome drug resistance.[3] Mutations in the neuraminidase enzyme, such as the H275Y substitution, can significantly reduce the binding affinity of oseltamivir carboxylate, rendering the drug less effective.[4][5] Researchers are therefore focused on modifying the core structure of this compound to achieve several key objectives:

-

Enhanced Potency: To develop compounds with superior inhibitory activity against both wild-type and resistant viral strains.

-

Broadened Spectrum of Activity: To create derivatives effective against a wider range of influenza A and B subtypes.

-

Improved Pharmacokinetic Profile: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and therapeutic efficacy.[6]

-

Alternative Synthetic Routes: To establish more efficient and cost-effective manufacturing processes, reducing reliance on the traditional starting material, shikimic acid, which can be subject to supply limitations.[7][8]

Synthetic Strategies and Core Modifications

The synthesis of oseltamivir and its derivatives is a complex challenge due to the presence of multiple stereocenters.[7] The commercial production of oseltamivir phosphate (Tamiflu®) traditionally starts from (-)-shikimic acid, a natural product.[7][9] However, numerous alternative synthetic routes have been explored to improve efficiency and circumvent the reliance on this starting material.

Key synthetic transformations often involve:

-

Diels-Alder Reactions: To construct the core cyclohexene ring system.[10]

-

Aziridination: For the stereoselective introduction of the C5-amino group.[8]

-

Ring-opening of Epoxides or Aziridines: To install key functional groups with precise stereochemistry.[7][11]

Early-stage research on derivatives has focused on modifying three primary positions of the this compound scaffold: the C5-amino group, the C1-carboxylate group, and the C4-acetamido group.

Modifications of the C5-Amino Group

The C5-amino group of oseltamivir is directed towards the 150-cavity of the neuraminidase active site, making it a prime target for modification to enhance binding affinity and overcome resistance.[12][13]

-

Amino Derivatives: Researchers have synthesized series of oseltamivir amino derivatives with the goal of exploring the chemical space within the 150-cavity.[12] Several of these compounds have demonstrated improved inhibitory activity against both wild-type and oseltamivir-resistant group-1 neuraminidases compared to oseltamivir carboxylate (OSC).[5][12]

-

N-Heterocyclic Derivatives: The introduction of N-heterocyclic substituents has been explored to induce the opening of the 150-loop of group-2 neuraminidases, aiming for broad-spectrum inhibitors.[13]

Modifications of the C1-Carboxylate Group

The carboxylate group is crucial for binding to the highly conserved arginine triad (Arg118, Arg292, Arg371) in the neuraminidase active site. Modifications at this position are challenging but have been investigated to improve pharmacokinetic properties.

-

Carboxamides and Hydroxamates: Oseltamivir carboxamides have been synthesized with various amino acids, and subsequent conversion to hydroxamates has been explored.[14] Some of these derivatives have shown variable but interesting inhibitory activities against neuraminidase.[14]

-

Sulfonamides: Acyl sulfonamide derivatives have also been synthesized and evaluated, with some showing activity against oseltamivir-resistant strains.[15]

Biological Evaluation and In Vitro Activity

The antiviral activity of novel this compound derivatives is primarily assessed through in vitro neuraminidase inhibition assays and cell-based antiviral assays.

Neuraminidase Inhibition Assays

These assays measure the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit 50% of the neuraminidase enzyme activity.

Table 1: In Vitro Neuraminidase Inhibitory Activity of Selected Oseltamivir Derivatives

| Compound | Target Neuraminidase | IC50 (nM) | Fold-change vs. OSC | Reference |

| Oseltamivir Carboxylate (OSC) | H1N1 (wild-type) | ~1 | - | [16] |

| H5N1 (wild-type) | - | - | ||

| H3N2 (wild-type) | - | - | ||

| H1N1 (H275Y mutant) | >3000 | >3000x | [17] | |

| Compound 12d | H1N1 (wild-type) | Potent | Better than OSC | [12] |

| Compound 12e | H1N1 (wild-type) | Potent | Better than OSC | [12] |

| Compound 15e | H1N1 (wild-type) | Potent | Better than OSC | [12] |

| Compound 15i | H1N1 (wild-type) | Potent | Better than OSC | [12] |

| Compound 43b | H5N1 (H274Y mutant) | Potent | 62.70x more potent than OSC | [5] |

| H1N1 (H274Y mutant) | Potent | 5.03x more potent than OSC | [5] | |

| CUHK326 (6f) | A/H3N2 | 1.92 ± 0.24 | - | [3] |

| CUHK392 (10i) | A/H3N2 | 1.63 ± 0.16 | - | [3] |

| OC-hydroxamate 7d | H1N1 (wild-type) | 6.4 | - | [15] |

| Oseltamivir-phenylalanine | Neuraminidase | 3.03 µM | More potent than OSC (67.22 µM) | [14] |

Note: This table summarizes representative data from the cited literature. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.

Antiviral Activity in Cell Culture

Cell-based assays, such as plaque reduction assays, determine the half-maximal effective concentration (EC50), which is the concentration of the drug that reduces the number of viral plaques by 50%.

Table 2: Antiviral Activity of Selected Oseltamivir Derivatives in Cell Culture

| Compound | Virus Strain | EC50 | Reference |

| OC-hydroxamate 7d | H1N1 (wild-type) | 60.1 nM | [15] |

| GOC-hydroxamate 9b | H275Y mutant | 2.3-6.9 µM | [15] |

| GOC-hydroxamate 9d | H275Y mutant | 2.3-6.9 µM | [15] |

| GOC-sulfonamide 12a | H275Y mutant | 2.3-6.9 µM | [15] |

Pharmacokinetics and In Vivo Studies

Promising candidates from in vitro studies are advanced to pharmacokinetic and in vivo efficacy studies in animal models, typically mice or ferrets. Oseltamivir itself is a prodrug, oseltamivir phosphate, which is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate.[6] This active form has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication.[6][18]

Early-stage research on derivatives aims to identify compounds with favorable pharmacokinetic profiles. For instance, compounds 12e and 15e exhibited high metabolic stability in human liver microsomes and low inhibition of major cytochrome P450 enzymes.[12] Furthermore, these compounds showed low acute/subacute toxicity and demonstrated antiviral efficacy in vivo.[12]

Experimental Protocols

General Synthesis of this compound from Oseltamivir Phosphate

This protocol describes the hydrolysis of oseltamivir phosphate to its active carboxylic acid form.

-

Dissolution: Dissolve oseltamivir phosphate in a mixture of 1,4-dioxane and water.

-

Basification: Add a 25% sodium hydroxide (NaOH) solution to the mixture.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Neutralization: Neutralize the reaction mixture to a pH of 4.2-4.3 using concentrated and 1N aqueous hydrochloric acid (HCl) solutions.

-

Extraction: Extract the aqueous solution with ethyl acetate.

-

Drying and Evaporation: Dry the combined organic phases with a drying agent (e.g., MgSO4), filter, and evaporate the solvent to obtain this compound.[19]

Neuraminidase Inhibition Assay (General Protocol)

This assay is used to determine the IC50 values of the synthesized compounds.

-

Enzyme Preparation: Purified influenza neuraminidase is used.

-

Substrate: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is typically used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specified time.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured at appropriate excitation and emission wavelengths.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Plaque Reduction Assay (General Protocol)

This assay assesses the antiviral activity of compounds in a cell culture system.

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in multi-well plates and grown to form a confluent monolayer.

-

Infection: The cell monolayers are infected with a specific influenza virus strain.

-

Treatment: After a period of viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

Data Analysis: The EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.[13]

Visualizations

Oseltamivir Mechanism of Action

References

- 1. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, in silico studies, synthesis and in vitro evaluation of oseltamivir derivatives as inhibitors of neuraminidase from influenza A virus H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 8. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iterative Optimization and Structure-Activity Relationship Studies of Oseltamivir Amino Derivatives as Potent and Selective Neuraminidase Inhibitors via Targeting 150-Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 15. Oseltamivir hydroxamate and acyl sulfonamide derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Application of Oseltamivir acid_Chemicalbook [chemicalbook.com]

In Vitro Antiviral Effects of Oseltamivir Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral effects of oseltamivir acid, the active metabolite of the prodrug oseltamivir. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in antiviral drug development. This document details the mechanism of action, summarizes key quantitative data from various studies, outlines common experimental protocols, and provides visual representations of experimental workflows and molecular interactions.

Introduction

Oseltamivir is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] As a neuraminidase inhibitor, its active form, this compound (also known as oseltamivir carboxylate), plays a crucial role in halting the spread of the virus.[1][2] This guide focuses on the in vitro studies that have elucidated the antiviral properties of this compound, providing a foundation for its clinical application and ongoing research.

Mechanism of Action

This compound is a potent and selective competitive inhibitor of the influenza virus neuraminidase enzyme.[1][2] This enzyme is essential for the release of newly formed virus particles from the surface of infected cells.[1][3] Neuraminidase cleaves the terminal sialic acid residues from glycoconjugates on the host cell and on the viral envelope, preventing the aggregation of new virions at the cell surface and facilitating their release to infect other cells.[4][5] By binding to the active site of the neuraminidase, this compound blocks its enzymatic activity, leading to the clumping of new virus particles on the host cell surface and preventing their release, thereby limiting the spread of the infection.[4][5]

References

- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oseltamivir: a clinical and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]

- 5. hemagglutinin-precursor.com [hemagglutinin-precursor.com]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Oseltamivir Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of oseltamivir acid, the active metabolite of the antiviral drug oseltamivir (Tamiflu®). The synthesis of oseltamivir is a significant topic in medicinal and organic chemistry due to its importance in treating influenza A and B. Control of stereochemistry is crucial as the molecule has three stereocenters, and only one of the eight possible stereoisomers is the active compound.[1] Commercial production historically starts from (-)-shikimic acid, a biomolecule harvested from Chinese star anise or produced via recombinant E. coli.[1] However, concerns over the limited supply of shikimic acid have spurred the development of numerous alternative synthetic routes.

This guide details several key synthetic strategies, including the original route from (-)-shikimic acid and alternative approaches that bypass this natural starting material. Each protocol is presented with the necessary detail for laboratory reproduction, accompanied by quantitative data and a visual representation of the synthetic pathway.

Comparative Overview of Synthetic Routes

Several routes for the synthesis of oseltamivir have been developed, each with distinct advantages and challenges. The choice of a particular route in a research or development setting may depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, safety considerations (particularly regarding the use of azides), and the overall efficiency of the process.

| Parameter | Synthesis from (-)-Shikimic Acid | Synthesis from Diethyl D-Tartrate | Corey Synthesis (from Butadiene) | Fukuyama Synthesis (from Pyridine) | Trost Synthesis |

| Starting Material | (-)-Shikimic Acid | Diethyl D-Tartrate | Butadiene & Acrylic Acid | Pyridine & Acrolein | Racemic Allylic Lactone |

| Number of Steps | ~8-15[2][3][4] | 11[5] | 12 (linear)[6] | 14 (linear)[7] | 9 (linear)[8] |

| Overall Yield | 17-47%[1][3] | Not explicitly stated, but step yields are high[2] | ~30% (not fully optimized)[9] | 22%[10] | Not explicitly stated |

| Use of Azide | Yes (in some variations)[2] | No[2][5] | No[9] | Yes[11] | No |

| Key Reactions | Epoxidation, Azide opening[12] | Asymmetric aza-Henry, Domino nitro-Michael/HWE[2][5] | Asymmetric Diels-Alder, Iodolactamization[1] | Asymmetric Diels-Alder, Hofmann Rearrangement[7][10] | Asymmetric Allylic Alkylation, Aziridination[8][13] |

| Final Product Purity | High purity (e.g., 99.7%)[1] | High purity implied[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |

I. Synthesis from (-)-Shikimic Acid

The synthesis starting from (-)-shikimic acid is the most established method and has been used for industrial production.[1] This route takes advantage of the inherent chirality of the starting material to establish the correct stereochemistry in the final product. Both azide-based and azide-free variations of this route have been reported.

A. Azide-Free Synthesis Workflow (Roche)

This pathway avoids the use of potentially explosive azide reagents.

Caption: Azide-free synthesis of this compound from (-)-shikimic acid.

B. Detailed Experimental Protocol (Illustrative Azide-Based Route)

The following protocol is a generalized representation based on published laboratory syntheses.

1. Trimesylation of Ethyl Shikimate [2]

-

To a solution of ethyl shikimate in ethyl acetate, add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture in an ice bath.

-

Add methanesulfonyl chloride dropwise.

-

Stir the reaction until completion, then proceed with an aqueous workup.

2. Regioselective Azidation [2]

-

Dissolve the trimesylate in a mixture of acetone and water.

-

Add sodium azide and stir the reaction at a controlled temperature.

-

Monitor the reaction by TLC. Upon completion, extract the product.

3. Aziridination [2]

-

Treat the resulting azido-dimesylate with triphenylphosphine in a suitable solvent.

-

Follow with the addition of triethylamine and water to facilitate the formation of the aziridine.

4. Ring Opening and Final Steps

-

The aziridine is then opened with 3-pentanol in the presence of a Lewis acid.

-

Subsequent deprotection and acetylation steps yield oseltamivir, which can be hydrolyzed to this compound.

II. Synthesis from Diethyl D-Tartrate (Azide-Free)

This route provides an alternative to shikimic acid, starting from an inexpensive and readily available chiral building block. A key advantage is the avoidance of hazardous azide reagents.[2][5]

A. Synthetic Workflow

Caption: Azide-free synthesis of this compound from diethyl D-tartrate.

B. Detailed Experimental Protocol for Key Steps

1. Asymmetric Aza-Henry (Nitro-Mannich) Reaction [2]

-

A chiral sulfinylimine, derived from diethyl D-tartrate, is reacted with nitromethane.

-

The reaction is carried out in the presence of a suitable base.

-

This step is crucial for establishing the stereochemistry of the amino and nitro groups.

2. Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction [2]

-

This reaction cascade is used to construct the cyclohexene ring of oseltamivir.

-

The product from the aza-Henry reaction is subjected to conditions that trigger an intramolecular nitro-Michael addition.

-

This is followed by a Horner-Wadsworth-Emmons olefination to form the double bond in the ring.

III. Corey Synthesis from Butadiene and Acrylic Acid

This synthesis, developed by E.J. Corey and colleagues, represents a significant departure from natural product-based routes, starting from simple, achiral precursors.[1][9]

A. Synthetic Workflow

Caption: Corey synthesis of this compound.

B. Detailed Experimental Protocol for Key Steps

1. Asymmetric Diels-Alder Reaction [1]

-

Butadiene reacts with an ester of acrylic acid (e.g., 2,2,2-trifluoroethyl acrylate) in the presence of a CBS catalyst.

-

This reaction establishes the initial stereochemistry of the cyclohexene ring.

2. Iodolactamization [1]

-

The ester from the Diels-Alder reaction is converted to an amide by reaction with ammonia.

-

The resulting amide undergoes iodolactamization with iodine, initiated by a reagent such as trimethylsilyl triflate.

3. Aziridination and Ring Opening [1]

-

Following a series of functional group manipulations including BOC protection, elimination, and allylic bromination, an aziridine is formed.[1]

-

The aziridine is then opened by reaction with 3-pentanol to introduce the characteristic side chain.[1]

-

Final deprotection and hydrolysis steps yield this compound.

IV. Fukuyama Synthesis from Pyridine and Acrolein

This approach also utilizes an asymmetric Diels-Alder reaction as a key step, starting from pyridine and acrolein.[1][14]

A. Synthetic Workflow

Caption: Fukuyama synthesis of this compound.

B. Detailed Experimental Protocol for Key Steps

1. Dihydropyridine Formation [1]

-

Pyridine is reduced with sodium borohydride in the presence of benzyl chloroformate to yield the Cbz-protected dihydropyridine.

2. Asymmetric Diels-Alder Reaction [1]

-

The dihydropyridine undergoes an asymmetric Diels-Alder reaction with acrolein, catalyzed by a McMillan catalyst, to form the endo aldehyde adduct.

3. Oxidation and Further Transformations [1]

-

The resulting aldehyde is oxidized to a carboxylic acid.

-

Subsequent steps, including a Hofmann rearrangement, are employed to install the necessary functional groups to complete the synthesis of this compound.[10]

V. Trost Synthesis

The Trost synthesis features a palladium-catalyzed asymmetric allylic alkylation as a key stereochemistry-determining step.[8][13]

A. Synthetic Workflow

Caption: Trost synthesis of this compound.

B. Detailed Experimental Protocol for Key Steps

1. Palladium-Catalyzed Asymmetric Allylic Alkylation [13]

-

A racemic mixture of an allylic lactone is reacted in the presence of a palladium catalyst and a chiral ligand.

-

This reaction sets two of the stereocenters in the molecule with high enantioselectivity.

2. Aziridination [13]

-

After several functional group transformations, an aziridination reaction is performed.